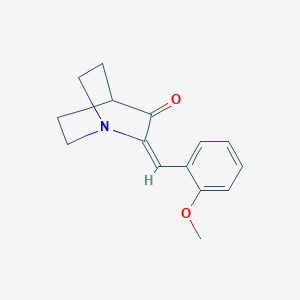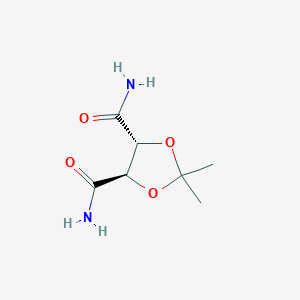
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide
Overview
Description
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide is a useful research compound. Its molecular formula is C7H12N2O4 and its molecular weight is 188.18g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chiral Ligand Synthesis
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide has been utilized in the synthesis of chiral ligands. These ligands, synthesized from L-tartaric acid, have potential applications in various chemical reactions due to their chirality, which can influence the outcome of these reactions. The structures of these ligands were characterized using spectroscopic methods such as 1H NMR, IR, and MS (J. Li, 2008).
Polymerization Catalyst
This compound has been studied for its role in the polymerization of olefins. It was used in catalysts like dichloride complexes of titanium with a dioxolane dicarbonate ligand. These catalysts showed promising activity in polymerizing propylene and ethylene, indicating their potential in industrial polymer production (L. A. Rishina et al., 2011).
Synthesis of Complex Molecules
The compound has been employed in the synthesis of complex organic molecules, such as D-ribo-phytosphingosine, a compound of interest in biochemistry. This synthesis demonstrates the versatility of this compound in forming intricate molecular structures, which could have various applications in medicinal chemistry and other fields (M. Lombardo et al., 2006).
Structural Studies and Crystallography
Structural studies of derivatives of this compound have been conducted. For example, its synthesis and crystal structure analysis have provided insights into its molecular conformation and interactions. Such studies are crucial in understanding the physical and chemical properties of the compound, which can have implications in materials science and pharmaceuticals (M. Li et al., 2001).
Enantioselective Reactions
It has been used as a catalyst in enantioselective reactions, such as the chlorination and bromination of β-keto esters. The compound's ability to induce chirality in these reactions highlights its importance in producing enantiomerically pure compounds, which is a critical aspect in the synthesis of many pharmaceutical agents (Lukas Hintermann & A. Togni, 2000).
Antimicrobial Activity
Novel amide derivatives of 1,3-dioxolane, derived from this compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives show potential in the development of new antimicrobial agents (Zahra Begum et al., 2019).
Properties
IUPAC Name |
(4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-7(2)12-3(5(8)10)4(13-7)6(9)11/h3-4H,1-2H3,(H2,8,10)(H2,9,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPBXKXVZURPHT-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(=O)N)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-5-methyl-1,3-thiazol-3(2H)-yl)ethanol](/img/structure/B381866.png)
![N-phenyl-2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B381867.png)
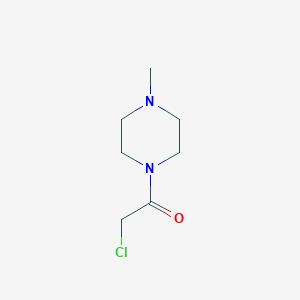
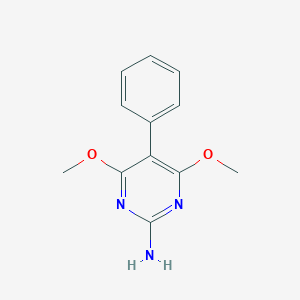
![6-bromo-5-methyltetraazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B381873.png)

![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B381875.png)
![5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one](/img/structure/B381878.png)
![{2-[(4-Chlorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B381881.png)
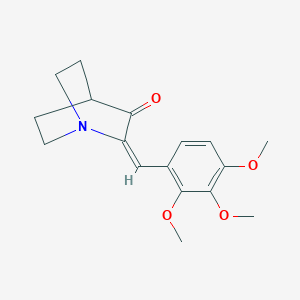
![2-[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381884.png)
![2-[2-(Thiophene-2-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B381886.png)
